5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol is a useful research compound. Its molecular formula is C13H15N3O3S2 and its molecular weight is 325.4. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Biological Evaluation 1,3,4-Oxadiazole bearing compounds, including those with the 5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol structure, have been the subject of extensive research due to their biological activities. These compounds are synthesized through a series of chemical reactions and have been evaluated for their binding affinity and orientation in active sites of certain enzymes, such as butyrylcholinesterase (BChE). This is significant for understanding their potential interactions in biological systems and for therapeutic applications (Khalid et al., 2016).
2. Anticancer Potential Another area of research focuses on the potential anticancer properties of derivatives of 1,3,4-oxadiazole. Studies have synthesized various derivatives, including those related to the this compound, and evaluated their efficacy as anticancer agents. This research is critical for the development of new therapeutic agents against cancer (Rehman et al., 2018).
3. Antibacterial Applications The antibacterial properties of 1,3,4-oxadiazole compounds are another major research focus. Derivatives of these compounds have been shown to exhibit moderate to significant activity against various bacterial strains, highlighting their potential as antibacterial agents (Khalid et al., 2016).
4. Alzheimer’s Disease Research These compounds have also been explored as potential drug candidates for Alzheimer’s disease. Their enzyme inhibition activity against acetylcholinesterase, a key enzyme involved in Alzheimer’s, has been investigated, making them significant in the search for treatments for neurodegenerative disorders (Rehman et al., 2018).
Mechanism of Action
While the specific mechanism of action for “5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol” is not mentioned, piperidine derivatives have been found to have various pharmacological effects. For example, in prostate cancer cells, piperidine treatment inhibits cell migration by upregulating E-cadherin and downregulating N-cadherin and Vimentin .
Safety and Hazards
The safety data sheet for a related compound, piperidine-1-sulfonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, indicating their importance in drug design . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
5-(3-piperidin-1-ylsulfonylphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c17-21(18,16-7-2-1-3-8-16)11-6-4-5-10(9-11)12-14-15-13(20)19-12/h4-6,9H,1-3,7-8H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMDAAGNLDVUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.